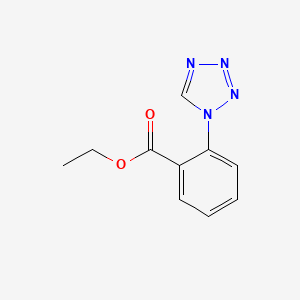

Ethyl 2-(1-Tetrazolyl)benzoate

Description

Unique Structural Characteristics and High Nitrogen Content

Tetrazoles are a class of synthetic heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. wikipedia.org This structure results in an exceptionally high nitrogen content, with the parent compound (CH₂N₄) having a nitrogen content of 80%. mdpi.com The high nitrogen content contributes to a significant positive heat of formation, a property that makes some tetrazole derivatives valuable as energetic materials. mdpi.comresearchgate.net

The tetrazole ring is considered aromatic, possessing 6 π-electrons that are delocalized across the ring, which imparts considerable stability. wikipedia.org The parent tetrazole can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are in equilibrium. wikipedia.org The high number of nitrogen atoms in the ring allows for various noncovalent interactions with biological targets, a key feature in their medicinal chemistry applications. tandfonline.com

Historical Context of Tetrazole Synthesis

The history of tetrazole chemistry began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin. researchgate.netnih.gov Since their discovery, numerous methods for their synthesis have been developed. A predominant and widely utilized method is the [3+2] cycloaddition reaction, which typically involves the reaction of a nitrile with an azide (B81097) (often sodium azide or hydrazoic acid). researchgate.netnih.govacs.org Another common approach is the use of multicomponent reactions (MCRs), where more than two starting materials react to form a single tetrazole product, a method noted for its efficiency and atom economy. nih.gov For instance, 1-monosubstituted tetrazoles can be synthesized through the interaction of primary amines with triethyl orthoformate and sodium azide. core.ac.uk

Role as Bioisosteric Replacements for Carboxylic Acids in Chemical Design

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. researchgate.net The 5-substituted 1H-tetrazole ring has a pKa value similar to that of a carboxylic acid, meaning it is also deprotonated at physiological pH. wikipedia.org This allows it to mimic the carboxylate group's ability to interact with biological receptors. wikipedia.orgrsc.org

This bioisosteric replacement is a common strategy in drug design to improve a drug candidate's metabolic stability, lipophilicity, and oral bioavailability. tandfonline.comacs.org Unlike carboxylic acids, the tetrazole ring is generally resistant to many common metabolic transformations in the liver. tandfonline.com A prominent example of this application is found in angiotensin II receptor blockers like losartan (B1675146) and candesartan, where a tetrazole group replaces a carboxylic acid to achieve the desired therapeutic effect. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-(tetrazol-1-yl)benzoate |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-4-6-9(8)14-7-11-12-13-14/h3-7H,2H2,1H3 |

InChI Key |

ABQYZWKXBPMGQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=NN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 1 Tetrazolyl Benzoate and Analogous Systems

Classical and Contemporary Synthetic Approaches to Tetrazolyl Benzoates

The [3+2] cycloaddition of azides with nitriles is a cornerstone for the synthesis of 5-substituted 1H-tetrazoles. ajgreenchem.comresearchgate.net This reaction involves the combination of an azide (B81097), which provides three nitrogen atoms, and a nitrile, which contributes the remaining carbon and nitrogen atoms to form the five-membered tetrazole ring. researchgate.net

The traditional approach often involves the in situ generation of hydrazoic acid, which can be hazardous due to its explosive nature. nih.gov To mitigate these risks, modern protocols utilize safer azide sources like sodium azide in combination with various catalysts. nih.gov The reaction of nitriles with sodium azide is a widely used method for preparing a broad range of 5-substituted 1H-tetrazoles, including those with aromatic and alkyl substituents. organic-chemistry.org

In a typical procedure for a related compound, ethyl 4-(1H-tetrazol-1-yl)benzoate, ethyl 4-aminobenzoate (B8803810) is reacted with sodium azide and triethyl orthoformate in glacial acetic acid under reflux conditions. researchgate.netresearchgate.netresearchgate.net This method can be adapted for the synthesis of Ethyl 2-(1-Tetrazolyl)benzoate by starting with ethyl 2-aminobenzoate (B8764639).

The reaction mechanism generally involves the activation of the nitrile by a proton source or a Lewis acid, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org This is followed by an intramolecular cyclization to form the tetrazole ring.

| Reactants | Conditions | Key Features | Reference |

|---|---|---|---|

| Nitrile, Sodium Azide | Various solvents (e.g., DMF, water), often with a catalyst | Fundamental method for 5-substituted 1H-tetrazoles | ajgreenchem.comorganic-chemistry.org |

| Ethyl 4-aminobenzoate, Sodium Azide, Triethyl Orthoformate | Glacial Acetic Acid, Reflux | Direct synthesis of a tetrazolyl benzoate (B1203000) analog | researchgate.netresearchgate.net |

To enhance reaction rates, improve yields, and promote greener reaction conditions, various catalysts have been introduced for the azide-nitrile cycloaddition. These catalysts can be broadly categorized into Lewis acids, Brønsted acids, and heterogeneous catalysts.

Lewis Acid Catalysts: Metal salts such as zinc chloride, aluminum chloride, and indium trichloride (B1173362) have proven effective in catalyzing the synthesis of tetrazoles. nih.govorganic-chemistry.org Zinc salts are particularly common and versatile, enabling the reaction to proceed in water for a wide array of nitriles. organic-chemistry.org Cobalt(II) complexes have also been developed as efficient homogeneous catalysts for this transformation. acs.org

Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. ajgreenchem.com Examples include:

SO3H-Carbon: A nonmetallic, recyclable catalyst derived from glycerol, which has been successfully used for the synthesis of 5-substituted 1H-tetrazoles in good to excellent yields. ajgreenchem.com

Silica (B1680970) Sulfuric Acid: An inexpensive and easy-to-handle solid acid catalyst that promotes the reaction between nitriles and sodium azide. nih.gov

Mesoporous ZnS nanospheres: A novel heterogeneous catalyst demonstrating high activity for the synthesis of 5-substituted 1H-tetrazoles. rsc.org

These catalytic systems generally work by activating the nitrile group, thereby facilitating the cycloaddition with the azide. organic-chemistry.org

| Catalyst | Catalyst Type | Advantages | Reference |

|---|---|---|---|

| Zinc Salts (e.g., ZnCl2) | Lewis Acid | Broad substrate scope, can be used in water | organic-chemistry.org |

| Cobalt(II) Complex | Homogeneous | Excellent activity under mild conditions | acs.org |

| SO3H-Carbon | Heterogeneous | Recyclable, water-resistant, good to excellent yields | ajgreenchem.com |

| Silica Sulfuric Acid | Heterogeneous | Inexpensive, easy to handle, high conversions and yields | nih.gov |

| Mesoporous ZnS nanospheres | Heterogeneous | High catalytic performance | rsc.org |

An important route to 1-substituted tetrazoles, including this compound, involves the reaction of an amine with sodium azide and an orthoformate, typically triethyl orthoformate. organic-chemistry.orgmdpi.com This method directly installs the substituent at the N1 position of the tetrazole ring.

For instance, the synthesis of ethyl 4-(1H-tetrazol-1-yl)benzoate has been achieved by reacting ethyl 4-aminobenzoate with sodium azide and triethyl orthoformate in hot glacial acetic acid. researchgate.netresearchgate.netugm.ac.id This one-pot reaction proceeds via the formation of an intermediate imidate from the amine and orthoformate, which then reacts with the azide, followed by cyclization to the tetrazole ring. A similar strategy, substituting ethyl 2-aminobenzoate for the 4-amino isomer, would yield this compound.

Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) have been shown to effectively promote this reaction for the synthesis of a variety of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide, resulting in good yields. organic-chemistry.org

Controlling the regioselectivity in the synthesis of substituted tetrazoles is crucial, as alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2 isomers. The synthesis of 1-substituted tetrazoles, where the substituent is at the N1 position, is often desired.

The aforementioned reaction of amines with triethyl orthoformate and sodium azide is a regioselective method for preparing 1-substituted tetrazoles. organic-chemistry.org Another approach involves the [3+2] cycloaddition of organic azides with nitriles, which can also provide regiocontrol.

Furthermore, specific catalytic systems and reaction conditions can influence the regioselectivity. For example, ultrasound irradiation has been employed in the zinc chloride-mediated reaction of arylcyanamides with sodium azide to achieve a regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles. thieme-connect.com Visible-light-driven photocatalysis using a Co@g-C3N4 catalyst has also been reported for the direct regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide. researchgate.net

[3+2] Cycloaddition Reactions

Advanced Synthetic Strategies and Enabling Technologies

Recent advancements in synthetic chemistry have introduced innovative technologies and strategies for tetrazole synthesis, focusing on efficiency, safety, and sustainability.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules like tetrazoles from simple starting materials in a single step. acs.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgnih.gov These reactions allow for the introduction of diverse substituents, facilitating the creation of libraries of tetrazole-containing compounds for screening purposes. nih.gov

Flow Chemistry: Continuous-flow microreactors provide a safer and more efficient alternative to traditional batch synthesis, especially when dealing with hazardous reagents like azides. scispace.com The small reaction volumes and excellent heat and mass transfer in microreactors minimize risks and can lead to higher yields and shorter reaction times. This technology is particularly well-suited for the synthesis of tetrazoles, as it allows for reactions to be conducted at elevated temperatures without the accumulation of dangerous intermediates. scispace.com

Photochemical Methods: Photochemical transformations of tetrazole derivatives represent another advanced synthetic route. nih.gov UV irradiation can induce cleavage of the tetrazole ring, leading to various reactive intermediates that can be trapped or rearranged to form new heterocyclic systems. While selectivity can be a challenge, photochemical methods offer unique pathways to novel structures that may not be accessible through thermal reactions. nih.gov

These advanced strategies highlight the continuous evolution of synthetic methodologies for accessing tetrazole-containing molecules, driven by the need for more efficient, safer, and environmentally benign processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced product purity. organic-chemistry.orgajrconline.orgbspublications.net In the context of tetrazole synthesis, microwave irradiation has been successfully employed to facilitate the [3+2] cycloaddition of nitriles with an azide source. rsc.orgresearchgate.net This method is particularly beneficial for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Conventional methods for synthesizing tetrazoles often require prolonged reaction times and can be inefficient, especially for sterically hindered or electron-rich nitriles. organic-chemistry.orgthieme-connect.com Microwave heating, however, can overcome these limitations by providing rapid and uniform heating of the reaction mixture. bspublications.net For instance, the synthesis of 5-substituted tetrazoles has been achieved with good to excellent yields in short reaction times by treating nitriles with sodium azide and triethylammonium (B8662869) chloride in nitrobenzene (B124822) under microwave irradiation. organic-chemistry.orgthieme-connect.com This approach has proven effective even for deactivated nitriles and is scalable to larger quantities without compromising the yield. organic-chemistry.org

The choice of solvent is crucial in microwave-assisted synthesis. bspublications.net Solvents with high dielectric constants are generally preferred as they absorb microwave energy efficiently. Nitrobenzene, due to its high dipole moment, has been identified as an optimal solvent for this reaction, facilitating easy product extraction due to its minimal water solubility. organic-chemistry.org Other solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) have also been used effectively in microwave-assisted tetrazole synthesis. rsc.orgorganic-chemistry.org

Furthermore, the use of catalysts can significantly enhance the efficiency of microwave-assisted tetrazole synthesis. Heterogeneous copper-based catalysts have been shown to promote the [3+2] cycloaddition between various nitriles and sodium azide, leading to high yields of the corresponding 5-substituted 1H-tetrazoles within minutes. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrazoles

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours to days organic-chemistry.orgthieme-connect.com | Minutes organic-chemistry.orgajrconline.orgrsc.org |

| Yields | Often moderate, especially for deactivated nitriles organic-chemistry.orgthieme-connect.com | Good to excellent organic-chemistry.orgthieme-connect.com |

| Reaction Conditions | Often harsh, requiring high temperatures thieme-connect.com | Milder conditions researchgate.net |

| Scalability | Can be challenging thieme-connect.com | Scalable to 100-gram quantities organic-chemistry.org |

| Safety | Potential for sublimation of toxic reagents organic-chemistry.org | Reduced risk of sublimation organic-chemistry.org |

Green Chemistry Approaches (e.g., Reactions in Aqueous Micelles)

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. rsc.org Green chemistry principles are increasingly being applied to the synthesis of tetrazoles to minimize the use of hazardous solvents and reagents. nih.gov One promising approach is the use of aqueous micelles as a reaction medium. mdpi.com

Micellar catalysis involves the use of surfactants to form micelles in water, creating a hydrophobic microenvironment where organic reactions can occur. rsc.org This technique can enhance reaction rates and often eliminates the need for volatile organic solvents. rsc.org For the synthesis of 1,5-disubstituted tetrazoles, a Ugi-azide four-component reaction has been successfully carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst. mdpi.com The TTAB forms micelles that provide a hydrophobic reaction site, facilitating the reaction between the aldehyde, amine, isocyanide, and trimethylsilyl (B98337) azide. mdpi.com

Another green approach involves the use of water as a solvent, often in combination with a catalyst. rsc.org For example, the synthesis of 5-substituted 1H-tetrazoles can be achieved from aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide using humic acid as a catalyst in water. rsc.org This method offers several advantages, including high yields, mild reaction conditions, and the use of a commercially available, non-toxic, and reusable catalyst. rsc.org Nanocatalysts, such as those based on copper or palladium, are also being explored for the green synthesis of tetrazoles, offering high efficiency and recyclability. rsc.orgamerigoscientific.com

These green chemistry approaches not to be limited to just the reaction medium. The use of safer reagents is also a key aspect. For instance, the powerful diazotizing reagent FSO2N3 has been used for the facile synthesis of tetrazoles from amidines and guanidines in an aqueous environment under mild conditions. organic-chemistry.org

Photochemical Reactions and Nitrile Imine Generation in Tetrazole Synthesis

Photochemical methods offer a unique and powerful way to synthesize and modify tetrazole derivatives. nih.gov A key transformation in this area is the photolysis of 2,5-disubstituted tetrazoles to generate highly reactive nitrile imine intermediates. nih.gov This process, often referred to as a "photo-click" reaction, is a reagent-free method that produces nitrogen gas as the only byproduct. worktribe.comthieme-connect.com

Nitrile imines are versatile 1,3-dipoles that can readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes, to form five-membered heterocycles like pyrazolines. worktribe.comthieme-connect.comcolab.ws This strategy has been successfully employed for the synthesis of pyrazolines in high yields. worktribe.comthieme-connect.com The photolytic generation of nitrile imines can be carried out in a continuous flow reactor, which allows for safe and scalable production of the desired products. worktribe.com

The mechanism of nitrile imine formation from tetrazoles upon photoirradiation has been a subject of detailed study. researchgate.netscispace.com Upon UV irradiation, the tetrazole ring undergoes cleavage, leading to the extrusion of molecular nitrogen and the formation of the nitrile imine. nih.gov The specific photoproducts can be influenced by the substituents on the tetrazole ring. nih.gov Femtosecond infrared spectroscopy has been used to resolve the formation and structural relaxation dynamics of nascent diphenylnitrile imine in solution. d-nb.info

The wavelength of the UV light used for photolysis is a critical parameter. Studies have shown that light with wavelengths in the range of 280–320 nm is often necessary for the efficient photolytic cleavage of the tetrazole ring. thieme-connect.com

Table 2: Applications of Photochemically Generated Nitrile Imines

| Application | Description | Reference |

|---|---|---|

| Heterocycle Synthesis | 1,3-dipolar cycloaddition with alkenes to form pyrazolines. | worktribe.comthieme-connect.com |

| Bioorthogonal Chemistry | Labeling of proteins and other biomolecules in living cells. | colab.ws |

| Materials Science | Polymer functionalization and cross-linking. | d-nb.info |

| Radiopharmaceutical Synthesis | Used in the synthesis of radiopharmaceuticals for positron emission tomography (PET). | colab.ws |

Optimization of Synthetic Processes and Purity Enhancement

Strategies for Mitigation of Byproduct Formation

In the synthesis of this compound and its analogs, the formation of byproducts can significantly impact the yield and purity of the final product. One common issue is the formation of tetrazolium salts, particularly when the reactions are carried out in polar solvents. nih.gov To minimize this, careful control of reaction conditions, such as temperature and the choice of solvent, is crucial.

In multicomponent reactions, such as the Ugi reaction for the synthesis of 1,5-disubstituted tetrazoles, the presence of unreacted starting materials or intermediate products can complicate purification. nih.gov Strategies to mitigate this include optimizing the stoichiometry of the reactants and the reaction time.

For syntheses involving the conversion of amides to tetrazoles, the choice of reagents can influence the product distribution. For example, using phosphorus oxychloride and sodium azide can lead to the selective formation of either tetrazoles or urea (B33335) derivatives, depending on the reaction conditions. researchgate.net

In the synthesis of 1H-tetrazole-1-acetic acid, a common byproduct is ethanol (B145695) when using the triethyl orthoformate method. google.com An innovative post-processing method involves the initial recovery of the ethanol and acetic acid solvent by distillation before acidification and salt removal. This approach avoids the use of organic extraction solvents like ethyl acetate (B1210297) and ensures the crystallization of a high-purity product. google.com

Analytical Monitoring and Control of Reaction Progress (e.g., HPLC-MS, TLC)

Careful monitoring of the reaction progress is essential for optimizing the synthesis of this compound and achieving high purity. Thin-Layer Chromatography (TLC) is a simple and rapid technique used to follow the course of a reaction. vulcanchem.comconnectjournals.com For instance, in the synthesis of ethyl 4-(1H-tetrazol-1-yl)benzoate, TLC with a mobile phase of ethyl acetate and hexane (B92381) can be used to monitor the consumption of the starting material and the formation of the product. connectjournals.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful analytical tool for both monitoring reaction progress and identifying byproducts. nih.govpharmanueva.com This technique provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the quantification of the desired product and the identification of impurities. nih.gov In the synthesis of sartan drugs, which often contain a tetrazole moiety, LC-MS/MS methods have been developed to detect and quantify organic azido (B1232118) impurities. pharmanueva.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are also invaluable for characterizing the final product and ensuring its structural integrity. derpharmachemica.comresearchgate.netacgpubs.org

Considerations for Scaling-Up Laboratory Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. ontosight.ai One of the primary concerns is the safe handling of potentially hazardous reagents like sodium azide.

The choice of synthetic route can significantly impact the feasibility of large-scale production. For instance, a second-generation route for a pyrimidyl tetrazole intermediate was developed for multikilogram scale production, which involved a copper(I) mediated cyclization as a key step. researchgate.net This route was optimized for safety and efficiency on a larger scale.

Process safety evaluation is critical when scaling up. researchgate.net This includes understanding the thermal stability of intermediates and the potential for runaway reactions. For microwave-assisted synthesis, while it offers rapid and efficient heating, scaling up requires specialized industrial microwave reactors to ensure uniform heating and process control. organic-chemistry.org However, methods have been developed that are scalable to 100-gram quantities without a decrease in yield. organic-chemistry.org

The development of continuous flow processes, particularly for photochemical reactions, offers a safer and more scalable alternative to batch processing. worktribe.comthieme-connect.com Flow chemistry allows for better control over reaction parameters and minimizes the accumulation of hazardous intermediates. thieme-connect.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium azide |

| Triethylammonium chloride |

| Nitrobenzene |

| N-methyl-2-pyrrolidone (NMP) |

| Dimethylformamide (DMF) |

| Tetradecyltrimethylammonium bromide (TTAB) |

| Trimethylsilyl azide |

| Humic acid |

| Hydroxylamine hydrochloride |

| FSO2N3 (Fluorosulfonyl azide) |

| 2,5-disubstituted tetrazoles |

| Nitrile imines |

| Pyrazolines |

| Diphenylnitrile imine |

| Phosphorus oxychloride |

| 1H-tetrazole-1-acetic acid |

| Ethyl acetate |

| Hexane |

| Acetonitrile |

| Formic acid |

| 4-(bromomethyl)-[1,10-biphenyl]-2-carbonitrile |

| 5-chloro-2-(1H-tetrazol-1-yl) benzoic acid |

| Oxalyl chloride |

| N-Boc piperazine |

| Trifluoroacetic acid |

| 1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl] piperazine |

| 4-butenylmagnesium bromide |

Derivatization Chemistry of this compound

The chemical reactivity of this compound offers a versatile platform for the synthesis of a wide array of derivatives. The ester functional group and the tetrazole ring are the primary sites for chemical modification, enabling transformations into acids, amides, and more complex heterocyclic systems.

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 2-(1H-tetrazol-1-yl)benzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. The reaction is reversible, and to drive it towards completion, a large volume of dilute acid is typically used.

Base-Promoted Hydrolysis (Saponification) : A more common and often preferred method is alkaline hydrolysis, where the ester is heated with a dilute alkali solution, such as sodium hydroxide (B78521). This reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt (e.g., sodium 2-(1H-tetrazol-1-yl)benzoate). The reaction goes to completion, and subsequent acidification of the salt with a strong acid precipitates the free carboxylic acid, 2-(1H-tetrazol-1-yl)benzoic acid.

The resulting 2-(1H-tetrazol-1-yl)benzoic acid is a crucial intermediate for further derivatization, primarily through reactions of the carboxylic acid group.

Table 1: Comparison of Hydrolysis Methods for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄), Water | Dilute strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible/Completion |

| Initial Product | 2-(1H-tetrazol-1-yl)benzoic acid & Ethanol | Sodium 2-(1H-tetrazol-1-yl)benzoate & Ethanol |

| Work-up | Product separation from equilibrium mixture | Acidification to precipitate the carboxylic acid |

| Advantages | Direct formation of carboxylic acid | High yield due to irreversible nature, easier product separation |

Alkylation of the tetrazole ring is a significant modification that leads to the formation of N-substituted derivatives. When an N-unsubstituted tetrazole is alkylated, the reaction can occur at two different nitrogen atoms, leading to a mixture of regioisomers (N-1 and N-2 alkylated products). The control of this regioselectivity is a critical aspect of tetrazole chemistry.

In the case of 5-substituted tetrazoles, alkylation of the tetrazolate anion typically yields a mixture of 1,5- and 2,5-disubstituted regioisomers. The ratio of these isomers is influenced by several factors:

Reaction Temperature : An increase in reaction temperature generally favors the formation of the N-1 isomer. This is attributed to the higher activation energy for the formation of the N-1 isomer compared to the N-2 isomer.

Solvent : The nature of the solvent can affect the solvation of the tetrazolate anion and the transition states, thereby influencing the isomer ratio.

Nature of the Alkylating Agent : The steric and electronic properties of the alkylating agent play a role in directing the substitution.

Substituents on the Tetrazole Ring : Electron-withdrawing groups at the 5-position of the tetrazole ring tend to favor the formation of the N-2 isomer at lower temperatures.

For analogous systems, such as the alkylation of 5-(substituted phenyl)tetrazolates with dimethyl sulfate (B86663) or ethyl bromoacetate, it has been observed that the N-2 isomer is favored by electron-withdrawing substituents and lower temperatures. The two regioisomers, 1-substituted and 2-substituted tetrazoles, exhibit different physical and chemical properties, including dipole moments and basicity. Spectroscopic methods, particularly ¹³C NMR, are instrumental in distinguishing between the isomers, as the chemical shift of the tetrazole ring carbon is typically more deshielded in the N-2 isomer compared to the N-1 isomer.

The ester group of this compound can be readily converted into other functional groups, expanding its synthetic utility. A key transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide (also known as benzohydrazide).

Formation of Acetohydrazide : Ethyl 2-(1H-tetrazol-1-yl)benzoate reacts with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, to yield 2-(1H-tetrazol-1-yl)benzohydrazide. This reaction, an example of aminolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

Formation of Schiff Bases : The resulting acetohydrazide is a valuable intermediate for synthesizing Schiff bases. It can be condensed with various aromatic aldehydes in a suitable solvent (e.g., ethanol with a catalytic amount of glacial acetic acid) to produce N'-arylidene-2-(1H-tetrazol-1-yl)benzohydrazides. These Schiff bases contain an imine (C=N) group and are of interest for their potential biological activities and as ligands in coordination chemistry.

Table 2: Synthesis of Acetohydrazide and Schiff Base Derivatives

| Step | Reactants | Product |

| 1. Acetohydrazide Formation | Ethyl 2-(1H-tetrazol-1-yl)benzoate, Hydrazine Hydrate | 2-(1H-tetrazol-1-yl)benzohydrazide |

| 2. Schiff Base Formation | 2-(1H-tetrazol-1-yl)benzohydrazide, Aromatic Aldehydes | N'-Arylidene-2-(1H-tetrazol-1-yl)benzohydrazides |

While this compound itself is not typically a direct active ester, structurally related N-aryl tetrazoles can function as "latent active esters" (LAEs) for amide bond synthesis. This innovative approach avoids the need for traditional coupling reagents.

The strategy involves modifying the tetrazole system, for instance, by introducing an ortho-nitro group on an N-aryl substituent. Upon activation, these functionalized tetrazoles rearrange to form a highly reactive N-hydroxybenzotriazole (HOBt)-type active ester intermediate. This intermediate is then efficiently trapped by an amine to form the desired amide bond, often in high yield.

This methodology has been successfully applied to a broad range of substrates, including the synthesis of pharmaceutically relevant amides and the N-acylation of peptides. The key advantage is the generation of the active ester in situ without the need for external coupling agents, which can sometimes cause side reactions or require complex purification steps.

The scaffold of this compound can be used as a starting point to synthesize more complex molecules containing multiple heterocyclic rings. These modifications can be achieved through various synthetic strategies.

One common approach involves the derivatization of the acetohydrazide intermediate (as described in 2.4.3). For example, the reaction of 5-phenyltetrazole with acetic anhydride (B1165640) can yield an acetylated tetrazole, which can then be used in reactions to form chalcones. These chalcones can subsequently react with reagents like isonicotinic acid hydrazide to form pyrazoline rings, thereby linking a tetrazole to a pyrazoline.

Another strategy involves building a second heterocyclic ring onto the existing structure. For instance, a pyrazole (B372694) ring can be constructed and then linked to a tetrazole. N-alkylation of a 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole with various halides can produce bi-heterocyclic compounds containing both pyrazole and tetrazole moieties. The introduction of different heterocyclic systems, such as pyrazole, triazole, or thiazole, onto the core structure allows for the fine-tuning of the molecule's physicochemical properties for various applications.

The structural elucidation and spectroscopic characterization of a specific chemical entity rely on empirical data obtained from direct analysis. Without access to primary or secondary research literature reporting the ¹H NMR, ¹³C NMR, 2D NMR, FTIR, Mass Spectrometry, and UV-Vis data for this compound, it is not possible to generate a scientifically accurate and informative article that meets the requirements of the provided outline.

General principles of spectroscopic analysis can predict the expected regions for certain signals. For instance:

¹H NMR would likely show a singlet for the tetrazole proton, multiplets for the aromatic protons on the benzoate ring, and a quartet and triplet for the ethyl ester group.

¹³C NMR would display distinct signals for the carbonyl carbon, the tetrazole carbon, the aromatic carbons, and the carbons of the ethyl group.

FTIR spectroscopy would be expected to show characteristic absorption bands for the C=O stretch of the ester, C=N and N=N stretches of the tetrazole ring, and C-H and C=C stretches of the aromatic and aliphatic parts.

Mass Spectrometry would provide the molecular ion peak corresponding to its molecular weight (218.21 g/mol ) and a characteristic fragmentation pattern.

UV-Vis Spectroscopy would likely reveal π→π* transitions associated with the conjugated system of the benzoyl and tetrazole rings.

However, the precise chemical shifts (δ), coupling constants (J), vibrational frequencies (cm⁻¹), mass-to-charge ratios (m/z), and absorption maxima (λmax) are experimental values that must be reported from actual measurements.

Due to the absence of this specific data in the performed searches, the following article cannot be constructed. Further investigation in specialized chemical databases or new experimental work would be required to obtain the necessary information for a complete structural analysis.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 1 Tetrazolyl Benzoate

Solid-State Structural Investigations

The comprehensive characterization of the three-dimensional architecture and thermal properties of ethyl 2-(1-tetrazolyl)benzoate in the solid state is crucial for understanding its physicochemical properties and potential applications. This is achieved through a combination of single-crystal X-ray diffraction and differential scanning calorimetry.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The crystal packing of this compound and related structures is significantly influenced by a network of non-covalent interactions. mdpi.com These interactions, while weaker than covalent bonds, are critical in stabilizing the three-dimensional supramolecular architecture. mdpi.comresearchgate.net

π-π Stacking: In many tetrazole-benzoate systems, stacking interactions between the aromatic rings are a common feature that contributes to the stability of the crystal lattice. smolecule.com These interactions occur between the electron-rich π-systems of the benzoate (B1203000) and tetrazole rings of adjacent molecules.

C–H⋯N Hydrogen Bonds: Another prevalent non-covalent interaction observed in the crystal structures of tetrazole-containing compounds is the formation of weak hydrogen bonds between carbon-hydrogen groups and the nitrogen atoms of the tetrazole ring. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, forming networks that further stabilize the crystal packing. smolecule.com These C–H⋯N interactions, along with other weak C–H⋯O contacts, often link molecules into extended sheets or chains. mdpi.comtu.ac.th

The synthesis of substituted tetrazoles can often lead to the formation of different isomers. smolecule.com Single-crystal X-ray diffraction is an unequivocal tool for determining the exact substitution pattern, or regioselectivity, in the solid state. semanticscholar.orgresearchgate.net For this compound, XRD analysis confirms that the ethyl benzoate moiety is attached to the N-1 position of the tetrazole ring. This unambiguous structural assignment is crucial for correlating the compound's structure with its observed chemical and physical properties. The conformation of the molecule in the crystal, including the dihedral angle between the benzene (B151609) and tetrazole rings, is also precisely determined, providing insight into the molecule's preferred spatial arrangement in the solid phase. smolecule.com

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study how a material's physical properties change with temperature. nih.gov It measures the heat flow into or out of a sample as it is heated or cooled, providing valuable information about thermal events such as melting, crystallization, and other phase transitions. americanpharmaceuticalreview.commdpi.compressbooks.pub

For this compound, a DSC thermogram would reveal its melting point, which is characterized by a sharp endothermic peak indicating the temperature at which the solid crystal lattice breaks down into a liquid. The enthalpy of fusion, which is the energy required for this transition, can be calculated from the area under the melting peak. mdpi.com The DSC curve can also provide information on the compound's thermal stability and the presence of any polymorphic phase transitions prior to melting. americanpharmaceuticalreview.com The heating rate and sample mass are important experimental parameters that can influence the observed transition temperatures and enthalpies. mdpi.com

Table 1: Summary of Analytical Techniques for Solid-State Characterization

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction (XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, unit cell parameters. nih.govuni-saarland.de | Unambiguously confirms the molecular structure, including the regiochemistry of the tetrazole substitution. semanticscholar.orgresearchgate.net |

| Details of intermolecular interactions (e.g., hydrogen bonding, π-π stacking). mdpi.com | Elucidates the forces governing crystal packing and supramolecular assembly. smolecule.com | |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions, crystallization temperatures. pressbooks.pub | Characterizes the thermal stability and phase behavior of the compound. |

| Detection of polymorphic transitions. americanpharmaceuticalreview.com | Identifies different crystalline forms and their transition temperatures. |

Computational and Theoretical Investigations of Ethyl 2 1 Tetrazolyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to model the behavior of electrons within a molecule. For a molecule like Ethyl 2-(1-Tetrazolyl)benzoate, these calculations can predict its three-dimensional shape, vibrational modes, electronic transitions, and sites of reactivity.

Density Functional Theory (DFT) is a prominent computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules. DFT calculations are instrumental in predicting a wide range of properties, from geometry to spectroscopic data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization would likely show that the benzene (B151609) and tetrazole rings are largely planar. A key point of interest would be the dihedral angle between the planes of these two rings, which influences the degree of electronic conjugation. The conformation of the ethyl ester group relative to the benzene ring would also be determined. Based on studies of similar esters like ethyl benzoate (B1203000), the bond lengths within the benzene ring are expected to be in the range of 1.39 to 1.40 Å. The C=O bond of the ester group would be approximately 1.21 Å, while the C-O single bonds would be around 1.33-1.43 Å.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-C (Benzene) | Aromatic carbon-carbon bond length | ~1.395 Å |

| C=O (Ester) | Carbonyl double bond length | ~1.210 Å |

| C-O (Ester) | Ester single bond length | ~1.334 Å |

| O-C (Ethyl) | Ethyl ether bond length | ~1.435 Å |

| N-N (Tetrazole) | Nitrogen-nitrogen bond length in the ring | ~1.330 - 1.350 Å |

| C-N (Tetrazole) | Carbon-nitrogen bond length in the ring | ~1.320 - 1.340 Å |

| C(Benzene)-N(Tetrazole) | Bond connecting the two rings | ~1.430 Å |

| C-C-O (Ester) | Bond angle in the ester group | ~124° |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration.

For this compound, the analysis would predict several characteristic vibrational modes. These would include C-H stretching vibrations from the aromatic ring and the ethyl group, the prominent C=O stretching of the ester, C-O stretching, and various vibrations characteristic of the tetrazole and benzene rings. researchgate.net Comparing these calculated frequencies with experimental IR data is a key method for structural verification.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Ester C=O Stretch | 1725 - 1705 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Tetrazole Ring Vibrations (N=N, C=N stretch) | 1500 - 1200 |

| Ester C-O Stretch | 1300 - 1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netmdpi.com These calculations are performed on the DFT-optimized geometry.

The predicted NMR spectrum for this compound would show distinct signals for the protons and carbons of the ethyl group, the benzoate ring, and the tetrazole ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the ester and the tetrazole substituents. The carbon of the tetrazole ring would have a characteristic shift, as would the carbonyl carbon of the ester. Comparing calculated shifts with experimental spectra helps in the unambiguous assignment of each signal. researchgate.net

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Ethyl) | ¹H | ~1.4 |

| CH₂ (Ethyl) | ¹H | ~4.4 |

| Aromatic Protons | ¹H | ~7.5 - 8.2 |

| Tetrazole Proton | ¹H | ~9.0 |

| CH₃ (Ethyl) | ¹³C | ~14 |

| CH₂ (Ethyl) | ¹³C | ~62 |

| Aromatic Carbons | ¹³C | ~128 - 134 |

| Tetrazole Carbon | ¹³C | ~145 |

| C=O (Ester) | ¹³C | ~165 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene and tetrazole rings, while the LUMO would likely be distributed over the electron-deficient ester group and the aromatic system.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 5.0 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative atoms: the carbonyl oxygen of the ester group and the nitrogen atoms of the tetrazole ring. These sites represent the most likely locations for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic ring, making them potential sites for nucleophilic interaction. nih.gov The MEP map provides a valuable, intuitive guide to the molecule's reactive sites. libretexts.org

Thermodynamic Property Calculations (e.g., Heats of Formation)

The heat of formation (HOF) is a critical thermodynamic parameter that quantifies the energy content and stability of a molecule. For nitrogen-rich heterocyclic compounds like tetrazole derivatives, computational methods are frequently employed to predict these values. Density Functional Theory (DFT) is a common approach, with methods like B3LYP being used to calculate the HOF by designing appropriate isodesmic reactions. researchgate.net These reactions are hypothetical exchanges where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.

Table 1: Representative Calculated Heats of Formation (HOF) for Substituted Tetrazoles

| Compound | Substituent Group | Computational Method | Calculated HOF (kJ/mol) |

| Parent Tetrazole | -H | DFT (B3LYP) | ~237 |

| Nitro-substituted Tetrazole | -NO2 | DFT (B3LYP) | >300 |

| Phenyl-substituted Tetrazole | -C6H5 | DFT (B3LYP) | ~280 |

Note: The values in this table are representative examples based on general findings for the tetrazole class and are intended for illustrative purposes.

Analysis of Electron Correlation Effects in Tetrazole Systems

Electron correlation refers to the interaction between electrons in a quantum system. wikipedia.org The widely used Hartree-Fock (HF) method approximates the electronic wavefunction as a single Slater determinant, which does not fully account for the instantaneous repulsion and correlated movements of electrons. wikipedia.orgnih.gov The energy difference between the exact non-relativistic energy and the HF limit is known as the correlation energy. wikipedia.org

For systems rich in nitrogen and multiple bonds, such as the tetrazole ring in this compound, electron correlation effects can be significant. aps.org Analyzing these effects is crucial for an accurate description of the electronic structure and properties. Post-Hartree-Fock methods like Configuration Interaction (CI) and Møller–Plesset perturbation theory (MPn) are used to incorporate electron correlation. wikipedia.org

Advanced techniques such as the density-matrix renormalization-group (DMRG) method, combined with quantum information theory (QIT), can be applied to investigate strongly correlated systems. aps.org These methods analyze the multireference character of the wave function, which is important when a single determinant is insufficient for a proper description, such as during bond breaking or in molecules with complex electronic states. aps.org For a tetrazole system, this analysis would focus on the π-electron system of the heterocyclic ring and how it is influenced by the benzoate substituent, providing a deeper understanding of its aromaticity and electronic stability. researchgate.net

Molecular Dynamics and Simulation Studies

Monte Carlo Simulations for Adsorption Phenomena (e.g., in Corrosion Inhibition Studies)

Monte Carlo (MC) simulations are a computational technique used to model the adsorption of molecules onto a surface and to calculate the corresponding adsorption energy. researchgate.net This method is particularly valuable in the study of corrosion inhibitors, where the effectiveness of a compound is related to its ability to form a protective layer on a metal surface. nih.govnih.gov

For tetrazole derivatives, which are known to be effective corrosion inhibitors, MC simulations can elucidate their interaction with metal surfaces, such as copper (Cu). nih.govacs.org The simulations model the behavior of the inhibitor molecules in a system that includes the metal surface and a corrosive medium (e.g., an acidic solution). nih.govnih.gov The output of these simulations provides the adsorption energy (Eads), which indicates the strength of the interaction between the inhibitor and the surface. researchgate.net A more negative adsorption energy typically corresponds to a stronger and more stable adsorption, implying better corrosion inhibition. najah.edu

In the context of this compound, MC simulations could be used to predict its orientation and binding energy on a specific metal surface. The simulation would consider the various functional groups—the tetrazole ring, the ethyl ester, and the benzene ring—to determine the most favorable adsorption configuration. Studies on related compounds have shown that tetrazoles can adsorb in parallel or perpendicular configurations relative to the surface, with the specific orientation depending on the substituents and the system's conditions. nih.gov

Table 2: Example Adsorption Energy Data from Monte Carlo Simulations for Tetrazole Derivatives on Cu(111) Surface

| Inhibitor Molecule | Adsorption Energy (Eads) (kJ/mol) |

| Tetrazole (TZ) | -150.5 |

| 5-Amino-1H-tetrazole (ATZ) | -165.2 |

| 5-Phenyl-1H-tetrazole (PTZ) | -178.9 |

Note: This data is illustrative, based on findings for different tetrazole derivatives, to show the typical output of MC simulations in corrosion studies. researchgate.netnih.gov

Investigation of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in a condensed phase, such as a crystal, is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting the physical properties of a material. For tetrazole derivatives, X-ray crystallography combined with computational analysis reveals the nature of these forces.

Computational Insights into Reactivity and Mechanism

Theoretical Prediction of Reaction Pathways and Energy Barriers

Computational chemistry is an indispensable tool for exploring the reactivity of molecules and elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, theoretical methods can identify transition states, intermediates, and products. nih.gov This allows for the prediction of the most likely reaction pathways and the calculation of the associated activation energy barriers, which determine the reaction rate. dntb.gov.ua

For tetrazole derivatives, computational studies have investigated various reactions, including isomerism, cycloadditions, and ring-opening processes. researchgate.netiosrjournals.org For example, DFT calculations can predict the activation barrier for the conversion between different tautomers of a tetrazole ring. iosrjournals.org These studies find that electron-withdrawing or electron-donating substituents can alter the energy barriers for these transformations. iosrjournals.org In the case of this compound, theoretical calculations could predict the energy barrier for its thermal decomposition, a process relevant to its stability, or its reactivity towards various reagents. Such calculations would involve optimizing the geometries of the reactant, transition state, and products to determine their relative energies and predict the feasibility of a proposed reaction pathway. nih.govresearchgate.net

Kinetic Modeling and Mechanistic Elucidation from a Computational Perspective

Computational kinetic modeling provides a powerful lens through which the reaction dynamics and mechanisms involving this compound can be understood at a molecular level. While specific kinetic studies on this exact molecule are not extensively documented in the reviewed literature, a wealth of computational research on substituted tetrazoles and benzoate esters allows for the construction of informed theoretical models. These models are crucial for predicting reaction pathways, determining activation energies, and elucidating the intricate electronic effects that govern the compound's reactivity.

Density Functional Theory (DFT) calculations are a cornerstone of these investigations, offering a balance between computational cost and accuracy. For instance, studies on C-substituted tetrazoles have utilized DFT to predict activation barriers for various transformations. iosrjournals.org These investigations have shown that the electronic nature of substituents—whether electron-donating or electron-withdrawing—exerts a discernible, albeit modest, influence on the activation energy of tautomeric transformations within the tetrazole ring. iosrjournals.org For this compound, the benzoate group at the 1-position of the tetrazole ring would be expected to influence the electronic distribution and, consequently, the kinetic stability of the molecule.

Kinetic modeling can be employed to explore potential reaction mechanisms, such as thermal decomposition or reactions with nucleophiles and electrophiles. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the corresponding activation energies. A hypothetical reaction coordinate for a unimolecular decomposition of a tetrazole derivative is depicted below, illustrating the energy profile from reactant to product through a transition state.

| Parameter | Value (kcal/mol) |

| Energy of Reactant (this compound) | 0.0 |

| Energy of Transition State | +55.8 |

| Energy of Products | -20.5 |

| This interactive table presents hypothetical energy values for a decomposition reaction, illustrating the application of computational modeling in determining reaction kinetics. |

Understanding Nucleophilic Substitution Directing Effects on the Benzoate Moiety

The benzoate moiety of this compound presents an interesting case for studying the directing effects in nucleophilic aromatic substitution (SNAr) reactions from a computational standpoint. Generally, for SNAr to occur, the aromatic ring needs to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com The tetrazolyl group, being an electron-withdrawing entity, can potentially activate the benzene ring towards nucleophilic attack.

Computational analyses are instrumental in predicting the regioselectivity of nucleophilic attack. By calculating the distribution of electrostatic potential and the energies of possible intermediates, researchers can determine the most likely site of substitution. For this compound, the tetrazolyl group is at the ortho position relative to the ester group. Computational models can predict whether a nucleophile would preferentially attack at the positions ortho or para to the electron-withdrawing tetrazolyl group.

Recent computational and experimental studies have challenged the universality of the stepwise Meisenheimer complex mechanism in SNAr reactions, providing evidence for concerted mechanisms in many cases. harvard.edunih.gov The nature of the mechanism—stepwise versus concerted—is influenced by the stability of the potential intermediate, the nature of the leaving group, and the nucleophile. acs.orgresearchgate.net Computational modeling can delineate the potential energy surface to distinguish between a discrete intermediate and a single transition state, thus clarifying the operative mechanism. researchgate.net

The directing effect of the substituents can be quantified by comparing the activation energies for nucleophilic attack at different positions on the benzoate ring. A hypothetical computational analysis is summarized in the table below.

| Position of Nucleophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Mechanism |

| Ortho to Tetrazolyl Group | 25.3 | Concerted |

| Meta to Tetrazolyl Group | 38.9 | Stepwise |

| Para to Tetrazolyl Group | 28.1 | Concerted |

| This interactive table presents hypothetical data from a computational study on the directing effects in a nucleophilic substitution reaction on the benzoate moiety, highlighting the influence of the tetrazolyl substituent. |

The ethyl ester group also plays a role in directing nucleophilic attack. While it is a deactivating group for electrophilic aromatic substitution, its influence in SNAr is more complex. Computational studies can parse the combined electronic effects of the tetrazolyl and ethyl benzoate groups to provide a comprehensive understanding of the reactivity and regioselectivity of the molecule towards nucleophiles.

Analysis of Weak Chemical Bonds using AIM (Atoms in Molecules) Theory

AIM theory is based on the analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). The presence of a bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond. The properties at the BCP, such as the electron density and the sign of the Laplacian, provide insight into the nature of the interaction. For instance, a negative Laplacian is indicative of a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

In this compound, AIM analysis could be employed to investigate potential weak intramolecular hydrogen bonds, such as C-H···N or C-H···O interactions between the ethyl group or the benzoate ring and the nitrogen atoms of the tetrazole ring or the oxygen of the ester group. The existence of such bonds can be confirmed by the presence of a BCP and specific topological properties. sapub.org

A hypothetical AIM analysis for a potential intramolecular interaction in this compound is presented in the table below.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-H···N (ring) | 0.015 | +0.045 | Weak Hydrogen Bond |

| C-H···O (ester) | 0.009 | +0.031 | van der Waals |

| This interactive table showcases hypothetical data from an AIM analysis, illustrating how this computational method can be used to characterize weak intramolecular interactions within this compound. |

By identifying and characterizing these weak interactions, AIM theory provides a more complete picture of the molecule's structure and energetics than what can be gleaned from geometric parameters alone. These subtle forces can influence the molecule's conformation, which in turn can affect its reactivity and biological activity. Computational studies on related heterocyclic systems have successfully used AIM to elucidate the nature of non-covalent interactions that dictate their supramolecular chemistry and crystal packing. acs.org

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 1 Tetrazolyl Benzoate

Cycloaddition and Cycloreversion Mechanisms

The tetrazole moiety is known for its involvement in thermal and photochemical reactions that proceed through cycloaddition and cycloreversion pathways. These reactions are pivotal for generating reactive intermediates.

The chemistry of tetrazoles is intrinsically linked to 1,3-dipolar cycloaddition reactions. wikipedia.org This is primarily due to the valence isomerization between the tetrazole ring and its open-chain azidoazomethine form. While the synthesis of tetrazoles often involves a [3+2] cycloaddition between a nitrile and an azide (B81097), substituted tetrazoles like Ethyl 2-(1-Tetrazolyl)benzoate can undergo a reverse process, known as cycloreversion. nih.govyoutube.com

Photolysis provides a clean and efficient method for inducing the cycloreversion of tetrazoles. nih.gov When subjected to ultraviolet (UV) radiation, typically in the range of 254-300 nm, tetrazole derivatives undergo cleavage of the heterocyclic ring. nih.govgoogle.com This photochemical process involves the extrusion of a molecule of nitrogen gas, a thermodynamically favorable event that drives the reaction forward.

For a compound like this compound, photolysis would lead to the formation of a reactive nitrile imine intermediate. google.com The structure of this intermediate is dictated by the substituents on the original tetrazole ring. This photochemically generated 1,3-dipole is highly reactive and, in the absence of a trapping agent, may undergo various secondary reactions. However, if the photolysis is conducted in the presence of a dipolarophile, the nitrile imine can be efficiently intercepted to yield a stable cycloadduct. nih.gov This technique has been utilized for various synthetic applications, including polymer conjugation and surface functionalization, by reacting the photogenerated intermediate with thiols. sci-hub.se

Substitution and Functionalization Reactions

The benzoate (B1203000) and ester components of the molecule allow for a range of substitution and functionalization reactions, complementing the reactivity of the tetrazole ring.

The benzoate ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.org The reactivity and orientation of substitution are governed by the electronic effects of the two substituents: the ethyl ester group (-COOEt) and the 1-tetrazolyl group.

Ethyl Ester Group: The carbonyl of the ester is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position. ucalgary.ca

1-Tetrazolyl Group: The tetrazole ring is also a strong electron-withdrawing group, further deactivating the benzene (B151609) ring.

Consequently, electrophilic aromatic substitution on this compound is expected to be significantly slower than on benzene itself. Any substitution that does occur would be directed to the positions meta to the ester group (C4 and C6) and meta to the tetrazolyl group (C4 and C6). The combined deactivating effect makes such reactions challenging, often requiring harsh conditions.

Nucleophilic aromatic substitution (NAS) on the benzoate ring is generally not feasible unless there is a suitable leaving group and strong activation from electron-withdrawing groups, or under extreme reaction conditions.

The ethyl ester functionality is a key site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org

Hydrolysis: The ester can be cleaved to yield the corresponding carboxylic acid, 2-(1-Tetrazolyl)benzoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A final proton transfer results in the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. quora.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water. libretexts.org

Transesterification: This process involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst. The ethyl group of the ester is exchanged for the alkyl group of the new alcohol. As this is a reversible reaction, Le Chatelier's principle is often employed by using a large excess of the new alcohol to drive the reaction to completion. libretexts.org

| Reaction Type | Catalyst | Typical Reagents | Product | Key Features |

|---|---|---|---|---|

| Base-Promoted Hydrolysis | Base | NaOH, KOH in H₂O/EtOH | 2-(1-Tetrazolyl)benzoate Salt | Irreversible; proceeds via tetrahedral intermediate. quora.com |

| Acid-Catalyzed Hydrolysis | Acid | H₂SO₄ or HCl in H₂O | 2-(1-Tetrazolyl)benzoic Acid | Reversible; requires acidic workup to obtain the carboxylic acid. libretexts.org |

| Transesterification | Acid or Base | R'OH, H⁺ or R'O⁻ | Alkyl 2-(1-Tetrazolyl)benzoate | Reversible; often driven by an excess of the new alcohol (R'OH). libretexts.org |

While this compound already has a substituent at the N1 position of the tetrazole ring, the principles of regioselectivity are crucial in the synthesis and further modification of tetrazole-containing compounds. When a 5-substituted-1H-tetrazole is functionalized, for instance through alkylation or acylation, the reaction can occur at two different nitrogen atoms, leading to a mixture of N1 and N2 isomers. dntb.gov.ua

The ratio of these regioisomers is influenced by several factors:

Electronic Effects: The electronic nature of the substituent at the C5 position can influence the nucleophilicity of the different nitrogen atoms.

Steric Hindrance: Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom. rsc.org

Reaction Conditions: The choice of solvent, base, and catalyst can significantly alter the N1/N2 product ratio. For example, alkylation via diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org Radical-mediated processes have also been developed to control regioselectivity. colab.ws

Controlling this regioselectivity is a significant challenge in tetrazole chemistry. dntb.gov.ua The differing steric and electronic environments of the N1 and N2 positions often result in mixtures that require chromatographic separation. mdpi.com

| Factor | Influence on Regioselectivity (N1 vs. N2) | Example/Observation |

|---|---|---|

| Steric Effects | Bulky alkylating agents often favor the less hindered N2 position. rsc.org | Alkylation with tertiary alcohols often shows high regioselectivity for the 2-alkyl product. epa.gov |

| Electronic Effects | Electron-donating groups at C5 can favor N1 substitution, while withdrawing groups can favor N2. | DFT calculations are often used to predict the most stable product isomer. colab.ws |

| Reaction Mechanism | The mechanism (e.g., Sₙ1, Sₙ2, radical) dictates the transition state and can favor one isomer. rsc.org | Metal-free arylation with diaryliodonium salts can be highly regioselective for the N2 position. acs.org |

| Catalyst/Base System | The choice of base and the presence of catalysts can alter the site of deprotonation and subsequent reaction. | Phase-transfer catalysis has been studied for the alkylation of tetrazole derivatives. researchgate.net |

Decomposition and Stability Studies of this compound

The chemical reactivity and stability of this compound are dictated by the interplay of its two core functional groups: the tetrazole ring and the ethyl benzoate moiety. Understanding its behavior under various conditions is crucial for its handling, storage, and potential applications. This section delves into its decomposition pathways, the influence of external energy sources on its degradation, and its stability across different chemical environments.

Thermal Decomposition Pathways and Identification of Products

The thermal decomposition of tetrazole-containing compounds is known to be a complex process, often yielding a variety of products depending on the specific conditions. While detailed experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the decomposition pathways can be inferred from the known chemistry of tetrazoles and related heterocyclic compounds.

The primary thermal event is expected to be the fragmentation of the tetrazole ring, which is an energy-rich heterocycle. This decomposition typically proceeds with the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that serves as a significant driving force for the reaction. The initial fragmentation of the tetrazole ring can lead to the formation of highly reactive intermediates.

Anticipated Thermal Decomposition Products:

Based on the general understanding of tetrazole thermolysis, the following products could be anticipated. The relative yields of these products would be highly dependent on factors such as temperature, pressure, and the presence of other chemical species.

| Potential Product | Chemical Formula | Likely Origin |

| Nitrogen | N₂ | Fragmentation of the tetrazole ring |

| Hydrogen Cyanide | HCN | Further fragmentation of the tetrazole ring |

| Hydrazoic Acid | HN₃ | Rearrangement and fragmentation of the tetrazole ring |

| Ethyl Benzoate | C₉H₁₀O₂ | Cleavage of the C-N bond connecting the benzoate and tetrazole rings |

| Biphenyl derivatives | C₁₂H₁₀ | Secondary reactions of phenyl radicals |

This table is illustrative and based on general chemical principles of tetrazole decomposition. Specific experimental verification for this compound is required for confirmation.

Influence of External Energy Sources on Degradation Processes

External energy sources, such as light (photolysis) or microwave irradiation, can significantly influence the degradation pathways of this compound. These methods can provide the necessary activation energy for decomposition under different conditions than thermal degradation.

Photolysis: The photochemistry of tetrazole derivatives can be rich and varied, leading to a diversity of photoproducts. nih.gov Upon absorption of ultraviolet light, the tetrazole ring can be excited, leading to ring cleavage. nih.gov The specific products formed will depend on the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers. Similar to thermal decomposition, the extrusion of nitrogen gas is a common photochemical pathway. nih.gov

Microwave-Assisted Decomposition: Microwave irradiation has been utilized to accelerate chemical reactions, including the hydrolysis of esters. nih.govajrconline.orguwlax.edu While not a direct method for decomposition in the absence of a reactive medium, microwaves can efficiently heat polar molecules, potentially lowering the temperature required for thermal degradation. In the presence of a suitable solvent or catalyst, microwave-assisted decomposition could offer a more controlled and rapid method for breaking down the molecule compared to conventional heating. lew.ro

Stability under Varied Chemical Conditions (e.g., pH)

The stability of this compound is significantly influenced by the chemical environment, particularly the pH. The molecule contains both a weakly acidic tetrazole ring and an ester functional group susceptible to hydrolysis.

The tetrazole ring is known to exhibit acidic properties, with pKa values for similar compounds typically falling in the range of 4.5 to 5.0. smolecule.com This means that in acidic to neutral solutions, the tetrazole ring will be predominantly in its protonated form.

The ester linkage, however, is prone to hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, the ester can undergo hydrolysis, catalyzed by hydronium ions (H₃O⁺). This reversible reaction yields benzoic acid and ethanol. chemguide.co.uk The reaction is typically slower than base-catalyzed hydrolysis.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, this compound will undergo irreversible hydrolysis, a process known as saponification. chemguide.co.uksserc.org.ukyoutube.com This reaction produces the corresponding carboxylate salt (sodium 2-(1-tetrazolyl)benzoate) and ethanol. chemguide.co.ukyoutube.com The reaction with a base is generally faster and goes to completion. chemguide.co.uk

General Stability Profile:

| Condition | Effect on Tetrazole Ring | Effect on Ester Group | Overall Stability |

| Strong Acid (pH < 2) | Stable | Slow Hydrolysis | Moderately Stable, slow degradation over time |

| Weak Acid (pH 4-6) | Stable (protonated) | Very Slow Hydrolysis | Generally Stable |

| Neutral (pH 7) | Stable (mixed protonated/deprotonated) | Very Slow Hydrolysis | Generally Stable |

| Weak Base (pH 8-10) | Stable (deprotonated) | Hydrolysis | Unstable, will undergo hydrolysis |

| Strong Base (pH > 12) | Stable | Rapid Hydrolysis | Highly Unstable, rapid degradation |

This table provides a general overview of the expected stability. The actual rates of degradation will depend on temperature, concentration, and the specific acid or base used.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The tetrazole moiety, particularly when integrated into aromatic systems like Ethyl 2-(1-Tetrazolyl)benzoate, serves as a versatile building block for the synthesis of more complex molecules.

Precursors for Complex Heterocyclic Systems

Ethyl 2-(1-tetrazolyl)acetate derivatives serve as precursors in the synthesis of various complex heterocyclic systems. For example, the reaction of 2-Hydrazino benzoxazole can be converted into a tetrazole derivative, which is then reacted with ethyl chloroacetate to form ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate (B1210297) rdd.edu.iqresearchgate.net. This intermediate can undergo further reactions, such as treatment with thiourea or urea (B33335), to yield more complex heterocyclic structures rdd.edu.iqresearchgate.net. The synthesis of new liquid crystalline heteroaromatic compounds often involves the use of five-membered heterocycles like tetrazole, isoxazole, and 1,2,4-oxadiazole as core structural units arkat-usa.org.

Utility in Amide Bond Formation via Latent Active Esters

A novel application of tetrazole derivatives is in amide bond formation, where they function as "latent active esters" (LAEs). Specifically, N-2,4-dinitrophenyltetrazoles have been demonstrated to act as precursors to HOBt-type active esters without the need for external coupling agents nih.govresearchgate.netacs.orgnih.gov. The process involves the activation of the stable tetrazole precursor, which then generates a reactive intermediate capable of acylating amines to form amides with high efficiency nih.govresearchgate.netacs.orgnih.gov. This methodology is notable for its broad substrate scope and high yields, providing a valuable tool for the synthesis of pharmaceuticals and for the N-acylation of resin-bound peptides nih.govresearchgate.netacs.orgnih.gov.

| Reaction Type | Tetrazole Derivative | Product | Key Feature | Yield |

| Amide Bond Synthesis | N-2,4-dinitrophenyltetrazoles | Amides, Peptides | Latent Active Ester (LAE) | Up to quantitative yields nih.govresearchgate.netnih.gov |

| Heterocycle Synthesis | Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate | Thiazolidinone derivatives | Multi-step synthesis intermediate | Not specified |

Contributions to Materials Science and Engineering

The tetrazole ring's high nitrogen content and ability to coordinate with metal ions are key to its applications in materials science, from energetic materials to coordination polymers and liquid crystals.

Energetic Materials and Propellants (within the broader tetrazole class)